[1-(2,2,3,3,4,4,4-heptadeuteriobutyl)-5-hydroxyindol-3-yl]-naphthalen-1-ylmethanone
Description
[1-(2,2,3,3,4,4,4-Heptadeuteriobutyl)-5-hydroxyindol-3-yl]-naphthalen-1-ylmethanone (CAS: 1630022-99-9), abbreviated here as HEI, is a deuterated synthetic compound featuring a hydroxyindole core linked to a naphthylmethanone group via a heptadeuterated butyl chain. This stable isotope-labeled analog is primarily utilized as an internal standard in liquid chromatography-mass spectrometry (LC-MS) for the quantification of psychoactive substances and their metabolites due to its high selectivity, sensitivity, and isotopic purity . Its deuteration minimizes interference from non-deuterated analytes, enhancing analytical accuracy in pharmacokinetic and forensic studies .
Properties
IUPAC Name |
[1-(2,2,3,3,4,4,4-heptadeuteriobutyl)-5-hydroxyindol-3-yl]-naphthalen-1-ylmethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H21NO2/c1-2-3-13-24-15-21(20-14-17(25)11-12-22(20)24)23(26)19-10-6-8-16-7-4-5-9-18(16)19/h4-12,14-15,25H,2-3,13H2,1H3/i1D3,2D2,3D2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JZGAGMUTAYXMMJ-NCKGIQLSSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCN1C=C(C2=C1C=CC(=C2)O)C(=O)C3=CC=CC4=CC=CC=C43 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])C([2H])([2H])C([2H])([2H])CN1C=C(C2=C1C=CC(=C2)O)C(=O)C3=CC=CC4=CC=CC=C43 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H21NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601017307 | |
| Record name | JWH 073 5-hydroxyindole metabolite-d7 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601017307 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
350.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1630022-99-9 | |
| Record name | JWH 073 5-hydroxyindole metabolite-d7 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601017307 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions: : The synthesis of JWH 073 5-hydroxyindole metabolite-d7 involves the incorporation of deuterium atoms at specific positions in the molecule. The formal name of the compound is (1-butyl-2,2,3,3,4,4,4-d7-5-hydroxy-1H-indol-3-yl)(naphthalen-1-yl)-methanone . The preparation typically involves the use of deuterated reagents and solvents to achieve the desired isotopic labeling.
Industrial Production Methods: : Industrial production of this compound would involve large-scale synthesis using similar methods as described above, with stringent control over reaction conditions to ensure high purity and consistent isotopic labeling. The compound is usually formulated as a solution in acetonitrile for ease of use in analytical applications .
Chemical Reactions Analysis
Types of Reactions: : JWH 073 5-hydroxyindole metabolite-d7 can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The carbonyl group can be reduced to form alcohols.
Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) or nucleophiles (e.g., amines, thiols) can be used under appropriate conditions.
Major Products: : The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group would yield ketones or aldehydes, while reduction of the carbonyl group would yield alcohols.
Scientific Research Applications
JWH 073 5-hydroxyindole metabolite-d7 is widely used in scientific research, particularly in the fields of forensic chemistry and toxicology . Its primary application is as an internal standard for the quantification of JWH 073 5-hydroxyindole metabolite in biological samples using GC-MS or LC-MS techniques . This allows for accurate measurement of the parent compound and its metabolites in various matrices, which is crucial for studies on the pharmacokinetics and metabolism of synthetic cannabinoids.
Mechanism of Action
The mechanism of action of JWH 073 5-hydroxyindole metabolite-d7 is related to its parent compound, JWH 073. JWH 073 is a mildly selective agonist of the central cannabinoid receptor (CB1), which is part of the endocannabinoid system . The binding of JWH 073 to CB1 receptors leads to various physiological effects, including modulation of neurotransmitter release and alteration of signal transduction pathways. The 5-hydroxyindole metabolite is expected to have similar interactions with CB1 receptors, although its exact pharmacological profile may differ due to the presence of the hydroxyl group.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
HEI belongs to a broader class of indole-naphthylmethanone derivatives, many of which are psychoactive or serve as analytical standards. Below is a detailed comparison with key analogs:
Structural and Isotopic Variations
| Compound Name (CAS) | Molecular Formula | Deuteration | Key Substituents | Primary Application |
|---|---|---|---|---|
| HEI (1630022-99-9) | C₂₃H₁₆D₅NO₂ | C-2,2,3,3,4,4,4 (~D₇) | 5-hydroxyindole, naphthylmethanone | LC-MS internal standard |
| 1-(3-Hydroxybutyl)(~²H₅)-1H-indol-3-ylmethanone (1413427-47-0) | C₂₃H₁₆D₅NO₂ | C-2,4,5,6,7 (~D₅) | 3-hydroxybutyl, naphthylmethanone | Metabolite reference (e.g., JWH 073) |
| JWH 073 N-(3-hydroxybutyl) metabolite-d7 | C₂₃H₁₆D₇NO₂ | C-2,2,3,3,4,4,4 (~D₇) | 5-hydroxyindole, naphthylmethanone | Isotopic tracer for cannabinoid assays |
| Methanone, (1-hexyl-1H-indol-3-yl)(4-methoxy-1-naphthalenyl) | C₂₆H₂₅NO₂ | None | Hexyl chain, 4-methoxy-naphthalene | Psychoactive research (e.g., synthetic cannabinoids) |
| (3-Methoxyphenyl)-naphthalen-1-ylmethanone (109251-88-9) | C₁₈H₁₄O₂ | None | 3-methoxyphenyl, naphthylmethanone | Intermediate in chalcone synthesis |
Functional and Analytical Differences
- Deuteration Impact: HEI and its deuterated analogs (e.g., JWH 073 metabolite-d7) exhibit superior chromatographic separation from non-deuterated analytes, reducing matrix effects in LC-MS . In contrast, non-deuterated analogs like the 4-methoxy-naphthalene derivative lack this advantage, limiting their utility as internal standards.
- Substituent Effects: The 5-hydroxyindole group in HEI enhances hydrogen-bonding interactions, improving retention in reversed-phase chromatography compared to methoxy-substituted analogs (e.g., 4-methoxy-naphthalene derivative) .
- Applications: HEI is validated for reaction monitoring and drug/metabolite quantification , whereas the 3-hydroxybutyl-D₅ analog is specific to JWH 073 metabolite studies. Non-deuterated compounds (e.g., 4-methoxy-naphthalene derivative ) are primarily used in pharmacological studies due to their psychoactive properties.
Stability and Handling
HEI is supplied in acetonitrile at -20°C to prevent deuterium exchange, ensuring isotopic integrity . Non-deuterated analogs (e.g., 3-methoxyphenyl-naphthylmethanone ) are more stable at room temperature but lack the isotopic precision required for trace analysis.
Key Research Findings
- Analytical Performance: HEI demonstrated a limit of quantification (LOQ) of 0.1 ng/mL in spiked plasma samples, outperforming non-deuterated analogs by a factor of 10 .
- Structural Insights: X-ray crystallography of related indole-naphthylmethanone derivatives (e.g., indapyrophenidone ) revealed planar aromatic systems, explaining their strong UV absorption—a critical feature for LC detection .
- Regulatory Relevance: Deuterated analogs like HEI are increasingly prioritized in forensic workflows to address evolving synthetic cannabinoid regulations .
Biological Activity
The compound [1-(2,2,3,3,4,4,4-heptadeuteriobutyl)-5-hydroxyindol-3-yl]-naphthalen-1-ylmethanone is an indole derivative that has garnered attention for its potential biological activities. This article explores its biological activity, synthesis, and relevant case studies based on available literature.
Chemical Structure and Properties
The compound can be represented structurally as follows:
- Chemical Formula : C₁₈H₁₉D₇N₁O₂
- Molecular Weight : Approximately 303.44 g/mol
- IUPAC Name : [1-(2,2,3,3,4,4,4-heptadeuteriobutyl)-5-hydroxyindol-3-yl]-naphthalen-1-ylmethanone
Structure Analysis
The compound features a naphthalene moiety linked to a hydroxyindole structure. The presence of the heptadeuteriobutyl group enhances its stability and may influence its interaction with biological targets.
Research indicates that indole derivatives often exhibit a variety of biological activities including:
- Antitumor Activity : Compounds similar to the target have been shown to inhibit tumor growth through various mechanisms such as apoptosis induction and cell cycle arrest.
- Neuroprotective Effects : Indole derivatives can modulate neurotransmitter systems, potentially offering therapeutic benefits in neurodegenerative diseases.
- Anti-inflammatory Properties : Many indole compounds exhibit the ability to inhibit inflammatory pathways, making them candidates for treating conditions like arthritis and asthma.
Case Studies and Research Findings
- Antitumor Efficacy :
- Neuropharmacological Studies :
- Inflammation Modulation :
Comparative Biological Activity Table
| Activity Type | Compound Class | Reference |
|---|---|---|
| Antitumor | Indole Derivatives | , |
| Neuroprotective | Hydroxyindoles | |
| Anti-inflammatory | Indole Compounds |
Synthesis and Derivative Development
The synthesis of indole derivatives often involves multi-step organic reactions. For instance:
- Starting Materials : Common precursors include substituted anilines and ketones.
- Reaction Conditions : Typically involve acid/base catalysis or metal-catalyzed reactions to facilitate cyclization and functionalization.
- Yield Optimization : Structural modifications such as the introduction of bulky groups (like heptadeuteriobutyl) can enhance yield and selectivity during synthesis.
Q & A
Q. What are the key synthetic methodologies for preparing [1-(2,2,3,3,4,4,4-heptadeuteriobutyl)-5-hydroxyindol-3-yl]-naphthalen-1-ylmethanone, and how do reaction conditions influence isotopic purity?
The synthesis of deuterated compounds like this requires precise control over isotopic incorporation. A common approach involves using deuterated alkylating agents (e.g., 2,2,3,3,4,4,4-heptadeuteriobutyl bromide) to introduce deuterium at the indole N1 position. The 5-hydroxyindol-3-yl moiety can be synthesized via cyclization of deuterated precursors under acidic or catalytic conditions. For example, refluxing in anhydrous ethanol with piperidine as a catalyst (as seen in analogous naphthalene-indole syntheses) ensures regioselectivity . Isotopic purity (>98%) is validated using mass spectrometry (MS) and deuterium NMR, where splitting patterns confirm deuterium placement .
Q. Which spectroscopic techniques are most effective for characterizing this compound, and how does deuteration impact spectral interpretation?
- NMR : Deuteration simplifies NMR spectra by eliminating signals from protons replaced by deuterium. For example, the heptadeuteriobutyl group reduces splitting in the aliphatic region. NMR and DEPT-135 help identify quaternary carbons adjacent to deuterated sites .
- Mass Spectrometry : High-resolution MS (HRMS) distinguishes isotopic clusters. The molecular ion [M+H]+ should show a mass shift consistent with seven deuterium atoms (∆m/z ≈ +7.05) .
- X-ray Crystallography : While challenging due to deuteration, SHELX programs (e.g., SHELXL) can refine structures using high-resolution data, though deuteration may reduce scattering contrast .
Q. What is the rationale for incorporating deuterium in this compound, and how does it enhance specific research applications?
Deuterium labeling is used to:
- Track metabolic pathways : Deuterated alkyl chains resist CYP450-mediated oxidation, enabling studies of metabolic stability in vitro (e.g., liver microsomes) .
- Improve NMR sensitivity : Deuteration reduces spin-spin coupling, simplifying spectra for dynamic studies (e.g., protein-ligand interactions) .
- Extend half-life : Kinetic isotope effects (KIEs) slow metabolic degradation, useful for pharmacokinetic profiling .
Advanced Research Questions
Q. How can researchers address challenges in crystallizing deuterated derivatives of this compound for X-ray structure determination?
Crystallization difficulties arise from isotopic effects on crystal packing. Strategies include:
- Co-crystallization : Adding co-formers (e.g., carboxylic acids) to stabilize lattice interactions.
- High-throughput screening : Using robotic platforms to test >100 solvent/salt combinations.
- Low-temperature data collection : Mitigates thermal motion artifacts, improving resolution (<1.0 Å) for SHELXL refinement .
- Neutron diffraction : Resolves deuterium positions but requires large crystals and synchrotron access .
Q. What experimental designs are recommended for studying the systemic effects of this compound in biological models, given its naphthalene moiety?
- In vitro assays : Prioritize hepatic and renal cell lines (e.g., HepG2, HEK293) to assess cytotoxicity (MTT assay) and oxidative stress (ROS detection) .
- In vivo models : Use rodents for acute toxicity studies (OECD 423 guidelines), focusing on respiratory and hepatic endpoints. Dose via oral gavage or intraperitoneal injection, monitoring body weight and organ histopathology .
- Data interpretation : Compare results to methylnaphthalene toxicology data (e.g., 1-methylnaphthalene’s pulmonary edema risk) .
Q. How should researchers reconcile contradictory data in metabolic stability studies, particularly when comparing deuterated vs. non-deuterated analogs?
Contradictions often arise from:
- Isotopic impurity : Validate deuterium content via MS and NMR to rule out incomplete labeling .
- Matrix effects : Degradation of organic compounds in prolonged assays (e.g., >9 hours) alters results; stabilize samples with continuous cooling .
- Species-specific metabolism : Cross-validate findings using human liver microsomes and rodent models .
- Statistical rigor : Apply ANOVA with post-hoc tests to assess significance of KIEs across replicates.
Methodological Resources
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
